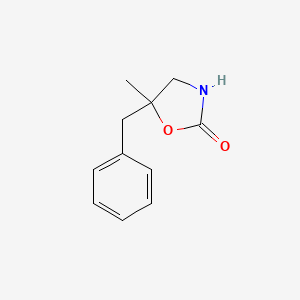

5-Benzyl-5-methyloxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzyl-5-methyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various fields, including synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the halocyclofunctionalization of allyl-carbamates, which often results in high regio- and stereocontrol . Another approach involves the reaction of benzylamine with methyl glyoxalate under controlled conditions to form the desired oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-methyloxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Asymmetric Synthesis

One of the primary applications of 5-benzyl-5-methyloxazolidin-2-one is its use as a chiral auxiliary in asymmetric synthesis. This compound facilitates the production of enantiomerically pure compounds by controlling the stereochemistry of reactions. The mechanism involves forming stable complexes with substrates, which enhances selectivity in chemical transformations .

2. Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. It serves as a precursor for various bioactive molecules and has been investigated for its role in drug development. The compound's structural characteristics allow it to interact with specific biological targets, making it a candidate for further research into new pharmaceuticals .

3. Biological Studies

Research has indicated the potential of this compound in enzyme inhibition studies. Its derivatives have been evaluated for their biological activities, including antimicrobial properties. The compound's ability to inhibit bacterial growth has led to investigations into its application against resistant strains of bacteria .

Case Studies

Case Study 1: Synthesis of Enantiomerically Pure Compounds

A study demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing α,β-dihydroxyaldehydes. The compound was used to direct the stereochemistry during the reaction, resulting in high yields of desired products with excellent enantiomeric excess .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxazolidinone derivatives, including this compound. The study revealed that certain derivatives exhibited significant activity against Gram-positive bacteria and showed promise against multi-drug-resistant strains .

Data Tables

Mechanism of Action

The mechanism of action of 5-Benzyl-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones like this compound inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.

Uniqueness

5-Benzyl-5-methyloxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyl and methyl substituents provide unique steric and electronic properties, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

5-Benzyl-5-methyloxazolidin-2-one is a member of the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its oxazolidinone ring, which contributes to its biological properties. The synthesis of this compound typically involves cyclization reactions that yield various substituted oxazolidinones. For instance, one method involves starting from benzyl-N-Boc-(3R)-aminobutanoate, leading to the formation of the target compound through a series of rearrangements and cyclizations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The structure-activity relationship (SAR) indicates that modifications to the benzyl group can enhance antibacterial efficacy. For example, a library of oxazolidinone derivatives was tested against Gram-positive and Gram-negative bacteria, revealing that certain analogues exhibited significant activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells. For instance, compounds based on the oxazolidinone scaffold have been observed to induce apoptosis in breast cancer cells (MCF-7) with lower toxicity to normal fibroblasts .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several oxazolidinone derivatives on cancer cell lines, revealing that:

- Compound A showed IC50 values of 10 µM against MCF-7 cells.

- Compound B exhibited a more pronounced effect with an IC50 value of 5 µM against lung cancer cells (A549).

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA component of the bacterial ribosome. This mechanism is similar to that of linezolid, a well-known antibiotic in the same class. The compound's structural features, including the oxazolidinone ring and substituents on the benzyl moiety, play crucial roles in its binding affinity and selectivity for bacterial ribosomes .

Properties

CAS No. |

36838-64-9 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-benzyl-5-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-11(8-12-10(13)14-11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |

InChI Key |

QOKZAXUWQQEKBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC(=O)O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.